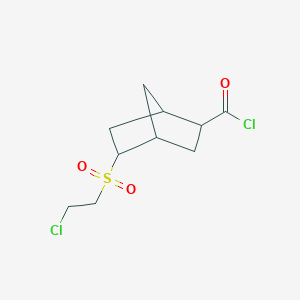

5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride

CAS No.: 21912-24-3

Cat. No.: VC18402751

Molecular Formula: C10H14Cl2O3S

Molecular Weight: 285.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21912-24-3 |

|---|---|

| Molecular Formula | C10H14Cl2O3S |

| Molecular Weight | 285.19 g/mol |

| IUPAC Name | 5-(2-chloroethylsulfonyl)bicyclo[2.2.1]heptane-2-carbonyl chloride |

| Standard InChI | InChI=1S/C10H14Cl2O3S/c11-1-2-16(14,15)9-5-6-3-7(9)4-8(6)10(12)13/h6-9H,1-5H2 |

| Standard InChI Key | LCOLLZNVOZERDL-UHFFFAOYSA-N |

| Canonical SMILES | C1C2CC(C1CC2S(=O)(=O)CCCl)C(=O)Cl |

Introduction

5-((2-Chloroethyl)sulphonyl)bicyclo(2.2.1)heptane-2-carbonyl chloride is a synthetic compound with the molecular formula . It is classified as a bicyclic sulfonyl chloride derivative, notable for its structural complexity and potential applications in chemical synthesis and pharmaceutical research. This compound is identified by CAS number 21912-24-3 and has a molecular weight of 285.19 g/mol .

Structural Features

The compound contains a bicyclo[2.2.1]heptane framework, which imparts rigidity and steric hindrance to the molecule. The functional groups include:

-

A sulfonyl chloride group (), contributing to its reactivity.

-

A carbonyl chloride group (), making it useful in acylation reactions.

-

A chloroethyl side chain, which can enhance electrophilicity and facilitate alkylation reactions .

Synthetic Chemistry

The dual presence of sulfonyl and carbonyl chloride groups makes this compound a versatile reagent in organic synthesis:

-

It can act as an acylating agent for amines or alcohols, forming sulfonamides or esters.

-

Its bicyclic structure is useful in designing sterically constrained intermediates for complex molecules .

Pharmaceutical Research

While specific biological activities of this compound have not been extensively documented, derivatives of sulfonyl chlorides are often explored for:

-

Anticancer properties, due to their ability to alkylate DNA or proteins.

-

Use as intermediates in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators .

Safety and Handling

This compound is reactive due to its electrophilic functional groups and must be handled with care:

-

Hazards: It can cause severe irritation to skin, eyes, and respiratory tract upon contact.

-

Storage: Store in a cool, dry place away from moisture and incompatible substances like strong bases or nucleophiles.

-

Protective Measures: Use personal protective equipment (PPE), including gloves, goggles, and lab coats during handling .

Synthesis Pathways

The preparation of this compound typically involves the reaction of bicyclo[2.2.1]heptane derivatives with chlorosulfonic acid followed by treatment with thionyl chloride to introduce the carbonyl chloride group:

-

Starting Material: Bicyclo[2.2.1]heptane derivatives.

-

Reagents: Chlorosulfonic acid () and thionyl chloride ().

-

Reaction Conditions: Controlled temperature (0–50°C) under an inert atmosphere to prevent side reactions.

Comparative Data Table

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 21912-24-3 | |

| Molecular Weight | 285.19 g/mol | |

| Functional Groups | Sulfonyl chloride, carbonyl chloride | |

| Applications | Organic synthesis, pharmaceutical intermediates |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume